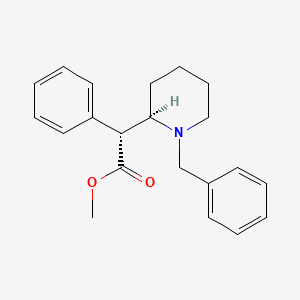

N-Benzylmethylphenidate

Descripción

N-Benzylmethylphenidate is a synthetic analog of methylphenidate, a well-known psychostimulant used clinically to treat attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. Structurally, this compound features a benzyl group substituted on the nitrogen atom of the piperidine ring, distinguishing it from the parent compound methylphenidate. This modification significantly alters its pharmacological profile, particularly its affinity for the dopamine transporter (DAT), a key target for psychostimulants .

This compound and its derivatives (e.g., (±)-2a to (±)-2g) have been studied extensively as photoaffinity ligands and radiotracer candidates due to their enhanced DAT binding properties. For instance, (±)-2d exhibits a DAT IC50 of 31.2 ± 5.7 nM, demonstrating superior affinity compared to methylphenidate (IC50 = 83.0 ± 7.9 nM) . These compounds are synthesized via hybrid strategies combining iodomethylphenidates and N-benzylmethylphenidates, enabling systematic exploration of structure-activity relationships (SAR) .

Propiedades

Fórmula molecular |

C21H25NO2 |

|---|---|

Peso molecular |

323.4 g/mol |

Nombre IUPAC |

methyl (2R)-2-[(2R)-1-benzylpiperidin-2-yl]-2-phenylacetate |

InChI |

InChI=1S/C21H25NO2/c1-24-21(23)20(18-12-6-3-7-13-18)19-14-8-9-15-22(19)16-17-10-4-2-5-11-17/h2-7,10-13,19-20H,8-9,14-16H2,1H3/t19-,20-/m1/s1 |

Clave InChI |

BUSOTANDABQRSW-WOJBJXKFSA-N |

SMILES isomérico |

COC(=O)[C@@H]([C@H]1CCCCN1CC2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

COC(=O)C(C1CCCCN1CC2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-Bencilmetilfenidato normalmente implica la reacción de metilfenidato con cloruro de bencilo en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo en un disolvente orgánico como metanol o etanol bajo condiciones de reflujo. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía .

Métodos de producción industrial

La producción industrial de N-Bencilmetilfenidato sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores grandes y sistemas de flujo continuo para garantizar una producción eficiente. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, y el producto final se somete a rigurosos controles de calidad para garantizar la consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

N-Bencilmetilfenidato experimenta diversas reacciones químicas, incluidas:

Oxidación: Se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Se puede reducir para formar aminas secundarias.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica para formar diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se emplean reactivos nucleofílicos como azida de sodio o cianuro de sodio en condiciones apropiadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, aminas secundarias y varios derivados sustituidos, dependiendo de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto de referencia en estudios que implican interacciones con el transportador de dopamina y relaciones estructura-actividad.

Biología: Se utiliza en investigación para comprender los mecanismos de regulación de la dopamina y sus efectos sobre el comportamiento.

Medicina: Se investiga por sus potenciales efectos terapéuticos en el tratamiento de trastornos relacionados con la desregulación de la dopamina, como el TDAH y la enfermedad de Parkinson.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como herramienta en el descubrimiento de fármacos

Mecanismo De Acción

N-Bencilmetilfenidato ejerce sus efectos inhibiendo la recaptación de dopamina y noradrenalina en el cerebro. Esto conduce a un aumento de los niveles de estos neurotransmisores en la hendidura sináptica, mejorando su señalización. El compuesto se dirige principalmente al transportador de dopamina, bloqueando su función y evitando la reabsorción de dopamina en las neuronas presinápticas. Esto da como resultado una actividad prolongada de la dopamina, que se asocia con una mejor atención y una reducción de la impulsividad .

Comparación Con Compuestos Similares

Methylphenidate and Halogenated Derivatives

Methylphenidate itself has moderate DAT affinity (IC50 = 83.0 ± 7.9 nM), but halogenation at specific positions on its aromatic ring markedly enhances potency:

- 4-Iodomethylphenidate (±)-1b achieves an IC50 of 14.0 ± 0.1 nM (~6-fold improvement) .

- 3-Halogenated derivatives (e.g., (±)-1e with a 3-chloro substitution) show even greater affinity (IC50 = 4.18 ± 0.17 nM) .

These results highlight the critical role of halogen placement: 3-position substitutions yield higher DAT affinity than 4-position modifications.

N-Benzylmethylphenidate Analogs

This compound derivatives (±)-2a to (±)-2g demonstrate SAR variations based on benzyl ring substituents:

| Compound | Substituent(s) on Benzyl Group | DAT IC50 (nM) |

|---|---|---|

| (±)-2a | Unsubstituted | 52.9 ± 2.3 |

| (±)-2b | 4-Fluoro | 41.2 ± 3.4 |

| (±)-2c | 3-Fluoro | 76.3 ± 2.7 |

| (±)-2d | 3,4-Dichloro | 31.2 ± 5.7 |

| (±)-2e | 4-Methoxy | 79.1 ± 1.4 |

| (±)-2f | 2-Fluoro | 106 ± 24 |

| (±)-2g | 3-Fluoro, 4-chloro | 113 ± 3.0 |

Key Findings :

- Optimal Substitution : 3,4-Dichloro substitution (±)-2d yields the highest affinity (IC50 = 31.2 ± 5.7 nM), outperforming methylphenidate by ~2.7-fold .

- Substituent Sensitivity : Electron-withdrawing groups (e.g., halogens) enhance affinity, but positioning is critical. For example, 4-fluoro (±)-2b is more potent than 3-fluoro (±)-2c.

α-Benzyl-N-methylphenethylamine

While structurally related (benzyl group on a phenethylamine backbone), α-Benzyl-N-methylphenethylamine lacks direct DAT affinity data. Studies focus on its metabolism and CNS receptor interactions, but its pharmacological profile remains less defined compared to this compound .

Iodomethylphenidate Hybrids

Hybrid compounds (e.g., (±)-3) combine iodomethylphenidates and N-benzylmethylphenidates to integrate photoreactive azides for radiotracer development. These hybrids retain DAT affinity while enabling photolabeling applications, though synthetic challenges (e.g., low yields in 4-iodomethylphenidate synthesis) limit scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.